An In-depth Technical Guide to 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 376591-95-6)
An In-depth Technical Guide to 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 376591-95-6)
This guide provides a comprehensive technical overview of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, outlines a robust synthetic pathway with detailed protocols, and discusses its critical role in the manufacturing of the thrombopoietin receptor agonist, Eltrombopag.
Introduction: The Strategic Importance of Substituted Biphenyl Carboxylic Acids in Medicinal Chemistry
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its conformational flexibility allows for optimal binding to a wide range of biological targets. The strategic functionalization of the biphenyl core with groups such as hydroxyl, nitro, and carboxylic acid moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is a prime example of a highly functionalized biphenyl derivative that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[3] Its primary significance lies in its role as a direct precursor to Eltrombopag, a vital medication for treating thrombocytopenia.[3][4] This guide will provide the in-depth technical knowledge required to synthesize, characterize, and effectively utilize this important intermediate.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is paramount for its handling and use in a laboratory or manufacturing setting.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 376591-95-6 | [4][5][6][7][8] |
| Molecular Formula | C₁₃H₉NO₅ | [4][5][6][7][8] |
| Molecular Weight | 259.21 g/mol | [4][6][8] |
| IUPAC Name | 3-(2-hydroxy-3-nitrophenyl)benzoic acid | [4][6] |
| Appearance | Yellow to brown solid/powder | [3][5][8] |
| Purity | ≥98% | [5][8] |
| Solubility | Soluble in Tetrahydrofuran (THF) and Methanol | [9] |
| Storage | Sealed in a dry environment at room temperature | [5][7][8] |
| Predicted Boiling Point | 452.2 ± 40.0 °C | [9] |
| Predicted Density | 1.460 ± 0.06 g/cm³ | [9] |
| Predicted pKa | 3.96 ± 0.10 | [9] |
Safety Information
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is classified as an irritant.[6] Standard laboratory safety protocols should be strictly adhered to during its handling.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[5][7]
-
Precautionary Statements: P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313[5][7]
It is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when working with this compound.[10] All manipulations should be performed in a well-ventilated fume hood.[10]
Synthesis and Purification: A Strategic Approach
The synthesis of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and excellent functional group tolerance, making it a cornerstone of modern organic synthesis.[11]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the biphenyl bond, leading to two readily available starting materials: 3-carboxybenzeneboronic acid and a suitably substituted nitrophenol derivative. A patent for the synthesis of Eltrombopag reveals a highly relevant transformation involving the coupling of 3-carboxybenzeneboronic acid with 2-bromo-6-nitrophenol.[12] This provides a validated and industrially relevant starting point for our synthetic strategy.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The forward synthesis involves the direct coupling of 2-bromo-6-nitrophenol with 3-carboxybenzeneboronic acid using a palladium catalyst and a suitable base.
Caption: Proposed Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol is based on established methodologies for Suzuki-Miyaura couplings of aryl bromides and boronic acids, adapted for the specific substrates involved.[5][13][14]
Materials:
-
2-Bromo-6-nitrophenol
-
3-Carboxybenzeneboronic acid
-
Palladium on carbon (10% Pd/C)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Solvent: A mixture of Dimethylformamide (DMF) and water, or Toluene and water.
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, add 2-bromo-6-nitrophenol (1.0 eq), 3-carboxybenzeneboronic acid (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add 10% Pd/C (0.05 eq).
-
Solvent Addition and Degassing: Add the solvent system (e.g., DMF/water 4:1). The reaction mixture should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Extraction: Dilute the filtrate with water and acidify with 1M HCl to a pH of approximately 2-3. This will protonate the carboxylic acid, causing the product to precipitate.
-
Purification: Collect the precipitate by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.
Causality in Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is used to ensure the complete consumption of the more valuable aryl bromide.
-
Base: The base is essential for the activation of the boronic acid to the more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[5]
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, hence the requirement for an inert atmosphere.
-
Aqueous Solvent System: The presence of water can often accelerate the Suzuki-Miyaura coupling and is also a more environmentally benign solvent choice.[14]
Spectroscopic Characterization
While a publicly available, comprehensive set of spectra for this specific compound is not readily found, its expected spectroscopic features can be predicted based on its structure. A Certificate of Analysis with characterization data should always be requested from the supplier.[4]
Predicted ¹H NMR (400 MHz, DMSO-d₆)
-
Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm. The protons on the benzoic acid ring will likely appear as a complex multiplet, while the protons on the nitrophenol ring will be distinct doublets or triplets, influenced by their ortho and meta couplings.
-
Carboxylic Acid Proton: A broad singlet typically downfield, above δ 12 ppm.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which can be variable depending on concentration and water content.
Predicted ¹³C NMR (100 MHz, DMSO-d₆)
-
Carbonyl Carbon: A signal around δ 167-170 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbons bearing the nitro and hydroxyl groups will be significantly shifted. The quaternary carbons of the biphenyl linkage will also be identifiable.
Predicted FTIR (KBr)
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.
-
O-H Stretch (Phenol): A broad band around 3200-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorptions, one asymmetric around 1520-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region.
Predicted Mass Spectrometry (ESI-)
-
[M-H]⁻: An expected peak at m/z 258.04, corresponding to the deprotonated molecule.
Application in Drug Development: The Synthesis of Eltrombopag
The primary and most significant application of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is as a key intermediate in the synthesis of Eltrombopag.[3][9] The subsequent steps in the synthesis involve the reduction of the nitro group to an amine, followed by diazotization and coupling with the appropriate pyrazolone derivative.
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